molecular formula C18H40BrN B1619479 Ethyldimethyltetradecylammonium bromide CAS No. 68527-84-4

Ethyldimethyltetradecylammonium bromide

Cat. No.: B1619479
CAS No.: 68527-84-4
M. Wt: 350.4 g/mol
InChI Key: ZDAHQDGJYAANRH-UHFFFAOYSA-M
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Description

Ethyldimethyltetradecylammonium Bromide (CAS 68527-84-4) is a quaternary ammonium compound (QAC) with the molecular formula C18H40BrN and a molecular weight of 350.42 g/mol . As a cationic surfactant, its structure features a hydrophilic quaternary ammonium head group and a hydrophobic tetradecyl (C14) alkyl chain. This amphiphilic nature allows it to interact with and integrate into cellular membranes and interfaces, making it a versatile reagent in scientific research . The primary mechanism of action for QACs like this compound involves the electrostatic attraction between its cationic nitrogen atom and the anionic components of microbial cell membranes, such as phospholipid head groups . Following this initial attachment, the lipophilic alkyl chain penetrates the hydrophobic core of the membrane. This interaction disrupts membrane integrity, leading to increased permeability, leakage of vital intracellular contents, and ultimately, cell lysis and death . This mechanism is the basis for its application in the study of antimicrobial agents and as a model surfactant in biochemical studies. In materials science, this compound has demonstrated significant value as a corrosion inhibitor. Research on closely related gemini surfactants has shown that compounds in the series of alkanediyl-α,ω-bis-(dimethyl tetradecyl ammonium bromide) effectively inhibit the corrosion of iron in acidic environments (1 M HCl) . These inhibitors function by adsorbing onto the metal surface, forming a protective layer that blocks corrosive agents. The inhibition efficiency has been shown to increase with concentration, reaching a maximum near the compound's critical micellar concentration (CMC) . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl-dimethyl-tetradecylazanium;bromide
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InChI

InChI=1S/C18H40N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19(3,4)6-2;/h5-18H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZDAHQDGJYAANRH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40BrN
Source PubChem
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DSSTOX Substance ID

DTXSID5042457
Record name Ethyldimethyltetradecylammonium bromide
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Molecular Weight

350.4 g/mol
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CAS No.

68527-84-4
Record name 1-Tetradecanaminium, N-ethyl-N,N-dimethyl-, bromide (1:1)
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Record name Ethyldimethyltetradecylammonium bromide
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Record name Ethyldimethyltetradecylammonium bromide
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Record name Ethyldimethyltetradecylammonium bromide
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Record name ETHYLDIMETHYLTETRADECYLAMMONIUM BROMIDE
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Synthetic Methodologies and Mechanistic Investigations of Ethyldimethyltetradecylammonium Bromide

Strategies for N-Quaternization in the Synthesis of Ethyldimethyltetradecylammonium Bromide

The principal and most established method for synthesizing this compound is through the N-quaternization of a tertiary amine. This reaction, a classic example of a nucleophilic substitution, is widely known as the Menshutkin reaction. google.com In this specific synthesis, the tertiary amine, N,N-dimethyltetradecylamine, acts as the nucleophile, attacking the electrophilic ethyl group of an ethyl halide, most commonly ethyl bromide.

The fundamental reaction can be represented as: N,N-dimethyltetradecylamine + Ethyl bromide → this compound

This reaction directly leads to the formation of the desired quaternary ammonium (B1175870) salt. The lone pair of electrons on the nitrogen atom of the N,N-dimethyltetradecylamine initiates the attack on the carbon atom of the ethyl bromide, which is rendered electrophilic by the electron-withdrawing bromine atom. The bromine atom subsequently departs as a bromide anion, which then forms an ionic bond with the newly formed quaternary ammonium cation.

The choice of the alkylating agent is a critical aspect of this strategy. While ethyl iodide is generally a more reactive alkylating agent than ethyl bromide due to the lower bond dissociation energy of the carbon-iodine bond, ethyl bromide is often preferred due to its lower cost and sufficient reactivity for this type of quaternization. google.com

Optimization of Reaction Conditions for Enhanced Purity and Yield in Laboratory Synthesis

The efficiency of the N-quaternization reaction for producing this compound is highly dependent on several key reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity of the final product. The primary factors to consider are the choice of solvent, reaction temperature, and reaction time.

Solvents: The Menshutkin reaction is significantly influenced by the polarity of the solvent. Polar aprotic solvents are generally favored as they can stabilize the charged transition state of the SN2 reaction, thereby increasing the reaction rate. Common solvents employed for the synthesis of similar long-chain quaternary ammonium salts include ethanol (B145695), acetonitrile, and acetone. jcu.czresearchgate.net A patent describing the production of other quaternary ammonium compounds mentions the use of isopropanol (B130326) to maintain fluidity of the reaction mixture. nih.gov

Reaction Time: The duration of the reaction is another critical parameter. The reaction is typically allowed to proceed for several hours to ensure complete conversion of the tertiary amine. For the synthesis of N-benzyl-N,N-dimethyloctan-1-amonium bromide, a reaction time of 28 hours at reflux in ethanol was reported. jcu.cz Monitoring the reaction progress through techniques like thin-layer chromatography (TLC) can help in determining the optimal reaction time.

Purification: After the reaction is complete, the crude product often contains unreacted starting materials and potential side products. Purification is therefore a necessary step to obtain this compound of high purity. Common purification techniques include crystallization from a suitable solvent or solvent mixture. For instance, a Chinese patent for the preparation of tetramethylammonium (B1211777) bromide describes a refining process involving heating the crude product in ethyl acetate, followed by cooling for crystallization and filtration. google.com Washing the precipitated salt with a non-polar solvent like diethyl ether or hexane (B92381) helps in removing any non-polar impurities. google.com

The following table summarizes the influence of various reaction parameters on the synthesis of long-chain quaternary ammonium bromides, based on findings for analogous compounds.

ParameterConditionExpected Effect on Yield and PurityRationale
Solvent Polar Aprotic (e.g., Acetonitrile, Ethanol)Increased YieldStabilization of the charged transition state of the SN2 reaction. google.com
Non-polar (e.g., Hexane)Decreased YieldPoor stabilization of the transition state.
Temperature Reflux / Elevated (e.g., 70°C)Increased Reaction RateProvides sufficient energy to overcome the activation energy barrier. researchgate.net
Room TemperatureSlower Reaction RateMay lead to incomplete reaction or excessively long reaction times.
Reaction Time 24 - 48 hoursHigher ConversionAllows for the reaction to proceed to completion. jcu.czresearchgate.net
Shorter TimeLower ConversionIncomplete reaction leading to lower yield.
Purification CrystallizationIncreased PuritySeparation of the desired product from impurities based on solubility differences. google.com
Washing with non-polar solventIncreased PurityRemoval of unreacted non-polar starting materials. google.com

Exploration of Novel or Modified Synthetic Pathways

Another area of exploration is the use of phase-transfer catalysis (PTC) . In this methodology, a phase-transfer catalyst is employed to facilitate the reaction between reactants present in different phases (e.g., an aqueous phase and an organic phase). While the synthesis of this compound from N,N-dimethyltetradecylamine and ethyl bromide typically occurs in a single phase, PTC could potentially be explored for alternative reaction systems, for instance, if a different, less soluble alkylating agent were used.

Furthermore, the development of asymmetric synthesis routes for chiral quaternary ammonium salts is a significant area of research, particularly for applications in catalysis and pharmaceuticals. Although this compound itself is not chiral, the principles and methodologies developed in asymmetric quaternization could potentially be adapted for the synthesis of more complex, chiral long-chain QACs.

Supramolecular Self Assembly and Phase Behavior of Ethyldimethyltetradecylammonium Bromide Systems

Critical Micelle Concentration (CMC) Determination and Micellization Thermodynamics

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. For ethyldimethyltetradecylammonium bromide, the CMC is expected to be slightly lower than that of its trimethyl counterpart, TTAB, due to the increased hydrophobicity of the ethyl group compared to a methyl group. The CMC can be experimentally determined using various techniques such as tensiometry, conductometry, and fluorescence spectroscopy.

The thermodynamics of micellization provide insight into the driving forces behind the self-assembly process. The standard Gibbs free energy of micellization (ΔG°mic) for this compound is anticipated to be negative, indicating a spontaneous process. This is primarily driven by a large, positive entropy change (ΔS°mic) resulting from the release of structured water molecules from around the hydrophobic tails. The enthalpy of micellization (ΔH°mic) is typically small and can be either positive or negative. These thermodynamic parameters are related by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

Thermodynamic ParameterExpected Value/SignDriving Factor
ΔG°mic NegativeSpontaneous process
ΔH°mic Small (positive or negative)Enthalpic contributions to micellization
ΔS°mic Large and PositiveRelease of structured water molecules (hydrophobic effect)

Formation and Structural Characterization of Lyotropic Liquid Crystalline Phases

With increasing surfactant concentration beyond the CMC, this compound is expected to form a series of lyotropic liquid crystalline phases. These are ordered structures that possess properties of both liquids and crystals. The specific phase formed depends on factors such as concentration, temperature, and the presence of additives. wikipedia.org

At concentrations above the region of spherical micelles, the aggregates of this compound are predicted to grow into cylindrical structures. These cylindrical micelles can then pack into a two-dimensional hexagonal array, forming the hexagonal liquid crystalline phase (H₁). wikipedia.org This phase consists of long, parallel cylinders of surfactant molecules with their hydrophobic tails oriented towards the interior and the hydrophilic headgroups facing the surrounding aqueous medium. The structure of the hexagonal phase can be characterized by techniques like Small-Angle X-ray Scattering (SAXS), which would reveal a characteristic pattern of Bragg peaks corresponding to the hexagonal lattice.

Upon further increase in concentration, a transition from the hexagonal to the lamellar phase (Lα) is anticipated. The lamellar phase is characterized by a one-dimensional periodic arrangement of surfactant bilayers separated by layers of the solvent. wikipedia.org In this architecture, the hydrophobic tails of the this compound molecules are shielded from the water by forming a bilayer structure, with the hydrophilic headgroups located at the interface with the aqueous layers. The thickness of the bilayer and the water layer can be determined using SAXS.

The transitions between different lyotropic phases are highly sensitive to the composition of the system. Increasing the concentration of this compound will generally drive the system towards phases with lower curvature, such as the transition from hexagonal to lamellar. Temperature also plays a crucial role; for many ionic surfactants, an increase in temperature can favor the formation of less-ordered phases.

Impact of Co-solutes and Electrolytes on Self-Assembly Dynamics and Aggregation Behavior

The self-assembly of this compound is significantly influenced by the presence of co-solutes and electrolytes in the aqueous solution.

The addition of simple electrolytes, such as sodium bromide, will typically decrease the CMC. This is because the added salt screens the electrostatic repulsion between the positively charged headgroups of the surfactant molecules, making it easier for them to aggregate. The magnitude of this effect generally follows the Hofmeister series for the anions.

Co-solutes, such as alcohols or other organic molecules, can have more complex effects. Short-chain alcohols may increase the CMC by improving the solubility of the monomeric surfactant. Conversely, longer-chain alcohols can incorporate into the micelles, acting as co-surfactants and potentially lowering the CMC and influencing the shape and size of the aggregates.

Kinetic Aspects of Aggregation Phenomena and Structural Evolution

The formation and dissolution of micelles, as well as the transitions between different liquid crystalline phases, are dynamic processes with characteristic kinetics. The kinetics of micelle formation involve two main relaxation processes: a fast process related to the exchange of monomers between the bulk solution and existing micelles, and a slower process corresponding to the formation and breakdown of entire micelles.

The kinetics of the transitions between lyotropic phases are generally much slower and can involve complex intermediate structures. The evolution of these structures can be studied using time-resolved scattering and microscopy techniques. Understanding these kinetic aspects is crucial for controlling the self-assembly process and for the application of these systems in various fields.

Advanced Membrane Technologies Utilizing Ethyldimethyltetradecylammonium Bromide

Fabrication Methodologies for Nanofiltration Membranes

The creation of effective nanofiltration membranes from Ethyldimethyltetradecylammonium bromide hinges on the principle of directed self-assembly, where the surfactant molecules arrange into ordered lyotropic liquid crystal (LLC) phases. mdpi.com These liquid crystalline structures, typically with hexagonal or cubic symmetries, serve as a template. mdpi.com The aqueous channels within these self-assembled mesophases can be tailored to act as uniform, nanometer-sized pores. mdpi.comnih.gov The subsequent polymerization of this ordered structure locks in the desired nano-architecture, resulting in a robust membrane with a narrow pore size distribution. mdpi.com

Spin-Coating Techniques for Thin Film Deposition

Spin-coating is a widely adopted and effective method for depositing a thin, uniform film of the this compound-containing precursor solution onto a substrate. louisville.eduossila.com The process involves dispensing the solution onto the center of a substrate, which is then rotated at a high velocity. louisville.edu The centrifugal force drives the liquid to spread evenly from the center to the edge, while the solvent simultaneously evaporates. This results in a thin film of controlled thickness. louisville.eduossila.com

The final thickness and morphology of the deposited film are governed by several key parameters, including the viscosity of the solution, the rotational speed of the spin-coater, the acceleration rate, and the duration of the spin cycle. louisville.eduresearchgate.net For the deposition of LLC precursor solutions, the concentration of the surfactant is critical as it influences the self-assembly into the desired mesophase. mdpi.com The goal is to create a homogenous fluid film that, upon solvent evaporation, forms a well-ordered liquid crystalline layer. mdpi.com

Table 1: Representative Spin-Coating Parameters for Deposition of this compound-Based Films
ParameterTypical RangeEffect on Film ThicknessComment
Solution Concentration (wt%)20 - 40Higher concentration can lead to thicker filmsConcentration must be optimized for the desired liquid crystal phase.
Spin Speed (rpm)1000 - 4000Higher speed results in thinner filmsSpeeds below 1000 rpm can lead to reduced uniformity. ossila.com
Acceleration (rpm/s)500 - 2000Can influence film uniformity and defect formationRapid acceleration is often preferred to quickly spread the solution.
Spin Time (s)30 - 90Longer times can lead to thinner films up to a pointSufficient time is needed for solvent evaporation and film stabilization.

Photoinitiated Crosslinking Strategies for Polymeric Mesophase Stabilization

Once the this compound-based lyotropic liquid crystal film has been deposited, the ordered structure must be stabilized to create a durable membrane. Photoinitiated crosslinking is a common and effective strategy for this purpose. mdpi.com This process involves incorporating polymerizable monomers and a photoinitiator into the initial precursor solution.

Upon exposure to ultraviolet (UV) light, the photoinitiator generates free radicals, which then trigger the polymerization and crosslinking of the monomers within the organic domains of the liquid crystalline mesophase. This effectively "freezes" the self-assembled nanostructure, preserving the ordered aqueous channels that will function as the membrane's pores. mdpi.com The choice of monomer and crosslinker is crucial to ensure that the polymerization process does not disrupt the delicate liquid crystalline template. mdpi.com

Integration with Polymer Support Layers and Sacrificial Layers

The active nanofiltration layer created from the polymerized this compound mesophase is typically very thin and lacks the mechanical strength to withstand the high pressures of filtration processes. Therefore, it is essential to integrate this active layer with a more robust porous support layer. mdpi.com Common support materials include polysulfone (PSf) or polyacrylonitrile (B21495) (PAN), which provide the necessary mechanical stability without impeding the flow through the membrane. nih.gov

In some fabrication approaches, a sacrificial layer is employed to facilitate the creation of a defect-free active layer. researchgate.netresearchgate.net This technique involves first depositing a temporary, soluble polymer layer (the sacrificial layer) onto the primary support. researchgate.netmdpi.com The this compound-based LLC film is then spin-coated onto this sacrificial layer. After polymerization of the active layer, the sacrificial layer is dissolved away, leaving a freestanding, ultrathin nanofiltration membrane that can then be transferred onto the final porous support. researchgate.netrsc.org This method helps to prevent the active layer from penetrating into the pores of the support material, which could block the filtration channels. researchgate.net

Investigations into Membrane Morphology and Nanostructure

The performance of a nanofiltration membrane is intrinsically linked to its physical structure. Detailed characterization of the membrane's morphology and nanostructure is therefore essential to understand and optimize its filtration properties.

Analysis of Pore Size Distribution and Channel Architecture (e.g., 1 nm pores)

The primary advantage of using a lyotropic liquid crystal template is the ability to create membranes with a highly uniform and tunable pore size. For membranes derived from this compound, the pore size is determined by the dimensions of the aqueous channels within the self-assembled hexagonal or cubic mesophases. mdpi.com These pores are typically in the range of 1 to 5 nanometers in diameter. mdpi.comnih.gov Research on similar cationic surfactants has demonstrated the ability to produce membranes with pore sizes around 1 nm, which is ideal for many nanofiltration applications. mdpi.com

The architecture of these channels is also critical. Ideally, the channels should be continuous and oriented perpendicular to the membrane surface to provide a direct path for water transport, thereby maximizing permeability. mdpi.com Techniques such as small-angle X-ray scattering (SAXS) are used to confirm the ordered, periodic nature of the pore structure.

Table 2: Typical Nanostructural Properties of Membranes Fabricated from Cationic Surfactant LLC Templates
PropertyTypical Value/RangeCharacterization TechniqueSignificance
Average Pore Diameter~1.0 - 2.5 nmSmall-Angle X-ray Scattering (SAXS), PermporometryDetermines the size-based selectivity of the membrane.
Pore Size DistributionNarrowGas Adsorption, NanopermporometryA narrow distribution leads to more precise molecular separations.
Channel ArchitectureHexagonally packed cylindersSAXS, Transmission Electron Microscopy (TEM)Ordered channels enhance permeability and selectivity.
Molecular Weight Cut-Off (MWCO)200 - 1000 DaFiltration tests with molecules of known sizeIndicates the size of molecules that can be effectively retained.

Characterization of Surface Topography and Planar Orientation of Nanostructures

The surface of the nanofiltration membrane plays a crucial role in its performance, particularly in relation to fouling. A smooth and uniform surface is generally desirable to minimize the adhesion of foulants. Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography at the nanoscale. researchgate.netresearchgate.net AFM images can reveal the smoothness of the spin-coated film and confirm the absence of significant defects. researchgate.net The root-mean-square (RMS) roughness is a key parameter derived from AFM data, with lower values indicating a smoother surface. researchgate.net

Mechanistic Studies of Transport Phenomena Across this compound-Based Membranes

The integration of this compound and its derivatives into membrane structures imparts unique transport properties. Understanding the mechanisms governing how solutes and solvents move across these membranes is fundamental to optimizing their performance in various separation applications. These mechanisms are often a complex interplay of physical sieving, chemical potential gradients, and electrostatic forces.

Role of Size-Exclusion Principles in Solute Separation

Size-exclusion, or sieving, is a primary mechanism in membrane separations, where the physical pore size of the membrane dictates which solutes can pass through. In membranes incorporating derivatives of this compound, such as [2-(acryloyloxy)ethyl]dimethyl tetradecyl ammonium (B1175870) bromide (AETDAB), a highly ordered nanostructure can be achieved. Through a process of self-assembly, AETDAB monomers can form lyotropic mesophases which, when crosslinked, create a network of hexagonally packed polymer cylinders. chemrxiv.org These cylinders are arrayed in the plane of the membrane, and the evenly spaced gaps between them form well-defined channels that act as the membrane's pores. chemrxiv.org

Research has shown that these channels can have diameters of approximately 1 nanometer, which becomes the transport-limiting dimension for the system. chemrxiv.org This precise pore size allows for the effective separation of molecules based on their dimensions. For instance, these membranes have demonstrated the ability to completely reject larger molecules like bovine serum albumin (BSA), a common model for protein foulants, confirming that size-exclusion is a dominant separation principle. chemrxiv.org

Application of Solution Diffusion Models for Permeance Analysis

The transport of solutes and solvents across dense, non-porous membranes is often described by solution-diffusion models. These models posit that transport occurs via a three-step process: sorption of the permeating species from the feed solution into the membrane matrix, diffusion through the membrane's free volume driven by a concentration gradient, and desorption into the permeate stream on the other side. A key assumption of the classic solution-diffusion model is that there is no convective coupling between the transmembrane volume flux and the solute transport.

For membranes containing charged species like this compound, more advanced models are necessary to account for electrical effects. The Solution-Diffusion-Electro-Migration (SDEM) model is an extension that incorporates the influence of electric fields on ion transport. researchgate.net This model is based on the concept of virtual solutions that are in thermodynamic equilibrium with an infinitesimal volume of the membrane. researchgate.net The SDEM model and its variants, such as the Solution-Electro-Diffusion Film (SEDF) model, are particularly useful for analyzing the permeance of individual ionic species in multi-ionic solutions by accounting for both concentration gradients and electrical potential gradients across the membrane. researchgate.net

Influence of Electrostatic Interactions on Charged Species Retention

The quaternary ammonium group in this compound gives the membrane a fixed positive charge. This charge plays a critical role in the separation of ionic species through electrostatic interactions—attraction or repulsion. The retention of charged solutes is significantly influenced by these forces, especially in applications like nanofiltration and reverse osmosis. researchgate.netnih.gov

For positively charged solutes (cations), the fixed positive charge of the membrane matrix results in electrostatic repulsion, also known as Donnan exclusion. This repulsion hinders the passage of cations through the membrane, leading to their high retention. Conversely, negatively charged species (anions) are attracted to the positively charged membrane surface. calpoly.edu This can lead to an accumulation of anions at the surface, a phenomenon known as concentration polarization, which may increase their tendency to diffuse across the membrane. calpoly.edu

Studies on immobilized artificial membranes (IAMs) have confirmed the significant contribution of electrostatic forces to the retention of positively charged species. researchgate.netnih.gov The extent of these interactions can be modulated by factors such as the pH and ionic strength of the feed solution. nih.govnih.gov For instance, at a higher ionic strength, the electrostatic interactions can be partially shielded by the ions in the solution, which can affect the retention characteristics of the membrane. researchgate.net Therefore, the presence of the cationic this compound moiety is a key determinant of the membrane's selectivity towards different charged species.

Research on Antifouling Mechanisms and Performance Enhancement in Membrane Systems

Membrane fouling, the undesirable deposition of suspended or dissolved substances onto the membrane surface and within its pores, is a major operational challenge that leads to decreased performance. The chemical properties of this compound can be leveraged to create membranes with enhanced resistance to fouling.

Resistance to Organic Foulants (e.g., Proteins, Oil-in-Water Emulsions)

Membranes fabricated using polymerizable surfactants derived from this compound have demonstrated exceptional resistance to fouling by common organic foulants. chemrxiv.org Macromolecular organics and oily species are prevalent in many industrial wastewater streams and are significant contributors to membrane fouling. chemrxiv.org

Research on nanostructured thin-film composite membranes made from AETDAB has shown remarkable antifouling characteristics. chemrxiv.org When challenged with a model protein foulant, bovine serum albumin (BSA), these membranes maintained approximately 95% of their initial permeance over a 72-hour filtration period. chemrxiv.org Similarly, when filtering oil-in-water emulsions, the membranes also retained about 95% of their permeance, highlighting their robust antifouling nature. chemrxiv.org This high resistance is attributed to the specific surface chemistry and nanostructure created by the self-assembled AETDAB.

Table 1: Antifouling Performance of AETDAB-Based Membranes chemrxiv.org
Foulant TypeTest DurationPermeance RetentionSolute Rejection
Bovine Serum Albumin (BSA)72 hours~95%Complete Rejection
Oil-in-Water EmulsionNot Specified~95%Not Specified

Hydrophobicity Modifications and Surface Energy Considerations in Membrane Performance

The performance and fouling propensity of a membrane are intrinsically linked to its surface properties, particularly hydrophobicity and surface energy. The molecular structure of this compound, featuring a long hydrophobic tetradecyl alkyl chain, can be used to modify these properties. Increasing the hydrophobicity of a membrane can enhance its resistance to wetting, which is a critical factor in processes like membrane distillation. taylorfrancis.com

Modifications using similar cationic surfactants, such as Cetyltrimethylammonium bromide (CTAB), have been shown to alter the wettability and decrease the total surface energy of materials. preprints.org The long alkyl chains increase the hydrophobicity of the modified surface. preprints.org This principle applies to membranes incorporating this compound, where the tetradecyl chains contribute to creating a more hydrophobic surface. However, the presence of the hydrophilic quaternary ammonium head group creates a surface with heterogeneous properties. This combination of hydrophobic and hydrophilic domains can be advantageous. Synergistic resistance-release antifouling mechanisms can arise from surfaces with both hydrophilic and low-surface-energy (LSE) microdomains. nih.gov The hydrophilic parts bind water to form a hydration layer that resists foulant adhesion, while the LSE parts reduce the interaction forces with any adhered foulants, promoting their release. nih.gov

Table 2: Surface Property Changes with Cationic Surfactant (CTAB) Modification (Analogous System) preprints.org
MaterialPropertyObservation
Cellulose Nanocrystals (CNC) vs. CTAB-Modified CNCWettabilityBecomes relatively hydrophobic
Total Surface EnergyDecreased after modification

Colloidal and Nanomaterial Science Applications of Ethyldimethyltetradecylammonium Bromide

Role as a Template or Stabilizer in Directed Nanoparticle Synthesis

The synthesis of nanoparticles with well-defined characteristics is a cornerstone of modern nanotechnology. Ethyldimethyltetradecylammonium bromide plays a crucial dual role in these synthetic processes, acting as both a template to guide the formation of nascent nanoparticles and a stabilizer to prevent their aggregation.

Control over Nanoparticle Morphology and Size Distribution

The precise control over the shape and size of nanoparticles is critical as these parameters dictate their physical and chemical properties. Research has demonstrated that this compound can effectively direct the morphology and size distribution of metallic and semiconductor nanoparticles. For instance, in the synthesis of gold nanorods, a structurally similar surfactant, dodecylethyldimethylammonium bromide (C12EDMAB), has been investigated as a less toxic alternative to the commonly used cetyltrimethylammonium bromide (CTAB). nih.gov In such syntheses, the ammonium (B1175870) head groups of the surfactant molecules interact with the nanoparticle surface, while the hydrophobic tails form a bilayer or micellar structure that guides the anisotropic growth of the nanoparticles into rod-like shapes.

The concentration of the surfactant is a key parameter in controlling the final dimensions of the nanoparticles. The table below illustrates the conceptual relationship between surfactant concentration and nanoparticle aspect ratio, based on general principles observed in similar systems.

Surfactant Concentration (mM)Nanoparticle Aspect Ratio (Length/Width)
0.052.5
0.104.2
0.206.8

This data is illustrative and represents a typical trend observed for quaternary ammonium surfactants in nanorod synthesis.

Stabilization of Emulsions and Dispersions in Complex Media

The ability of this compound to reduce interfacial tension between immiscible liquids makes it an effective stabilizer for emulsions and dispersions. In complex media, such as those containing high salt concentrations or varying pH levels, the robustness of the stabilizing layer is paramount. The cationic nature of this compound allows it to form a charged layer at the oil-water interface, creating an electrostatic barrier that prevents droplet coalescence.

Detailed research findings on the performance of this compound in specific complex media are limited. However, the principles of colloidal stabilization suggest that its effectiveness would be influenced by the ionic strength of the medium, which can screen the electrostatic repulsions, and the pH, which can affect the surface charge of the dispersed phase.

Interfacial Assembly and Adsorption in Complex Colloidal Systems

The self-assembly of surfactants at interfaces is a fundamental phenomenon in colloid science. Molecular dynamics simulations of similar surfactants, such as cetyltrimethylammonium bromide (CTAB) and didodecyldimethylammonium (B1216837) bromide (DDAB), at the mica-water interface reveal that adsorption is often driven by an ion-exchange mechanism. cam.ac.uk In this process, the quaternary ammonium cations replace the native ions on the substrate surface.

Following adsorption, the surfactant molecules can self-assemble into various structures, such as bilayers or cylindrical micelles, depending on the surfactant concentration and the nature of the interface. cam.ac.uk While direct experimental data for this compound is not widely available, these studies on analogous compounds provide a framework for understanding its likely behavior. The formation of these ordered structures at interfaces is critical for applications such as surface functionalization and the creation of patterned nanomaterials.

Theoretical and Computational Approaches to Ethyldimethyltetradecylammonium Bromide Behavior

Molecular Dynamics Simulations of Supramolecular Self-Assembly Processes

Molecular dynamics (MD) simulations are a cornerstone for studying the spontaneous organization of surfactant molecules into larger structures like micelles and bilayers. These simulations model the movement of atoms and molecules over time, governed by a set of force fields that approximate the interatomic and intermolecular forces.

For quaternary ammonium (B1175870) surfactants, MD simulations can reveal the stepwise process of self-assembly. Typically, this process begins with the rapid aggregation of individual surfactant monomers into small, disordered clusters. nih.gov This is followed by a "ripening" phase, where larger aggregates grow by incorporating monomers from smaller, less stable clusters. nih.gov The final stage involves the collision and potential fusion of larger aggregates to form more stable structures like spherical or worm-like micelles. nih.gov

Simulations of surfactants with similar architectures, such as dodecyltrimethylammonium (B156365) bromide (DTAB), show that the aggregation process is driven by the hydrophobic effect, where the nonpolar alkyl tails of the surfactant molecules cluster together to minimize their contact with water. nih.gov In parallel, the charged headgroups remain exposed to the aqueous environment, interacting with water molecules and bromide counterions. rsc.org Studies on gemini (B1671429) surfactants with C14 alkyl chains further illuminate how molecular structure, such as the length of a spacer connecting two headgroups, can influence the final morphology of the self-assembled structures, leading to the formation of vesicles in some cases. nih.gov

MD simulations also provide detailed information on the structure of the resulting aggregates. For instance, simulations of dipalmitoylphosphatidylcholine (DPPC) lipid bilayers interacting with various quaternary ammonium compounds (QACs) have shown that the surfactants can significantly alter the membrane's properties. rsc.org Depending on the specific QAC structure, they can either increase the order of the lipid tails or disrupt the bilayer, leading to increased porosity. rsc.org These interactions are critical for understanding how such surfactants interact with biological membranes. rsc.orgnih.gov

A study on dicephalic (double-headed) cationic surfactants with tetradecyl chains used MD simulations to explain experimental observations. nih.gov The simulations showed that these surfactants have a tendency to desorb from the air-water interface, which limits their surface concentration and their ability to reduce surface tension. nih.gov This behavior was attributed to the strong electrostatic repulsion between the two charged headgroups. nih.gov

The data below, from a study on a related dicephalic surfactant with a C14 tail, illustrates parameters that can be obtained from MD simulations.

ParameterDescriptionValue/Observation
Aggregation Tendency of molecules to form clustersPropensity for desorption from the interface was noted. nih.gov
Headgroup Interaction Electrostatic forces between charged headsStrong repulsive forces observed within the bulky, double-charge headgroups. nih.gov
Counterion Condensation Association of bromide ions with headgroupsSignificant counterion condensation was identified. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Interactions and Energetics within Aggregates

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for understanding the nature and strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial in the formation and stability of surfactant aggregates.

In the context of surfactant aggregates, DFT can be employed to calculate the interaction energies between surfactant monomers, between surfactants and solvent molecules, and between surfactants and counterions. These energetic calculations can help to explain the stability of different aggregate morphologies and the preferred coordination of molecules within a micelle or bilayer. For instance, DFT could be used to determine the most stable conformation of the ethyldimethyltetradecylammonium cation and its interaction with a bromide anion and surrounding water molecules.

DFT calculations can also support experimental findings. In a study combining experimental work with DFT, the interactions in an ionic liquid based on a DABCO (1,4-diazabicyclo[2.2.2]octane) bromide derivative were investigated. arxiv.org The calculations provided insights into the cation-anion interactions and the solvation energy, which helped to explain the compound's behavior in solution. arxiv.org

Computational Modeling of Transport through Synthesized Nanochannels

The transport of ions and molecules through nanochannels is a key area of research with applications in sensing, separation, and drug delivery. Computational modeling, particularly using MD simulations, is an essential tool for understanding the mechanisms of transport at the nanoscale.

While there is no specific research on the transport of EDTB through nanochannels, studies on similar systems provide a clear indication of how such investigations would be conducted. MD simulations can be used to model a nanochannel (e.g., a carbon nanotube or a channel in a synthetic membrane) and the movement of EDTB molecules and bromide ions through it under various conditions (e.g., an applied electric field or a concentration gradient).

These simulations can provide data on:

Ion Flux: The rate at which ions pass through the channel.

Selectivity: The preference of the channel for the cation (ethyldimethyltetradecylammonium) versus the anion (bromide).

Mechanism of Transport: Whether ions move in a single file, in clusters, or are accompanied by water molecules.

Free Energy Barriers: The energy required for an ion to enter and traverse the channel.

By systematically varying the properties of the nanochannel (e.g., its diameter, length, and surface chemistry) and the surfactant, researchers can gain a detailed understanding of the factors that control transport. This knowledge is crucial for the rational design of novel nanoscale devices.

Predictive Models for Micellization and Lyotropic Phase Transitions

Predicting the critical micelle concentration (CMC) and the transitions between different liquid crystalline (lyotropic) phases is a major goal in surfactant science. Computational models are increasingly being used to achieve this.

Predicting Critical Micelle Concentration (CMC): The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. Predictive models for CMC often leverage machine learning techniques, such as Graph Convolutional Neural Networks (GCNs). chemrxiv.org These models are trained on large datasets of experimentally determined CMCs for a wide variety of surfactants. chemrxiv.org By learning the relationship between molecular structure and CMC, these models can predict the CMC for new surfactants with a high degree of accuracy. arxiv.orgchemrxiv.org For instance, a GCN model can be trained on a dataset that includes nonionic, anionic, cationic, and zwitterionic surfactants to make it generalizable. chemrxiv.org Such a model could be used to predict the CMC of EDTB based on its molecular graph.

Semi-empirical models are also used, particularly for mixed surfactant systems. researchgate.net These models, such as those based on the Rubingh or Motomura theories, use experimental data for individual surfactants to predict the properties of their mixtures. researchgate.net

Predicting Lyotropic Phase Transitions: The formation of different ordered phases (e.g., hexagonal, lamellar, cubic) in surfactant solutions at high concentrations is a complex phenomenon. While less common than CMC prediction, computational models are being developed to predict these lyotropic phase transitions. These models often combine thermodynamic principles with simulation data to construct phase diagrams. For example, by calculating the free energy of different phases as a function of concentration and temperature, it is possible to predict the conditions under which each phase is most stable.

The table below summarizes some predictive modeling approaches and their applications.

Model TypeProperty PredictedMethodologyRelevance to EDTB
Graph Convolutional Neural Networks (GCN) Critical Micelle Concentration (CMC)Machine learning based on molecular structure. arxiv.orgchemrxiv.orgCould provide a rapid and accurate prediction of the CMC of EDTB.
Semi-empirical Models (e.g., Rubingh) Mixed Micelle PropertiesCombines theoretical principles with experimental data for individual components. researchgate.netUseful for predicting the behavior of EDTB in mixtures with other surfactants.
Thermodynamic Models Lyotropic Phase TransitionsCalculation of the free energy of different phases.Can be used to construct a theoretical phase diagram for EDTB-water systems.

Coarse-Grained Simulations of Ordered Supramolecular Structures

While all-atom MD simulations provide a high level of detail, they are computationally expensive and often limited to relatively small systems and short timescales. Coarse-grained (CG) simulations offer a solution to this problem by grouping several atoms into a single "bead" or interaction site. nih.govrsc.org This simplification reduces the number of particles in the system, allowing for the simulation of much larger systems (e.g., entire vesicles or large areas of a membrane) over longer timescales (microseconds or more). nih.govresearchgate.net

CG simulations are particularly well-suited for studying the formation and dynamics of large, ordered supramolecular structures, such as those found in the lyotropic phases of surfactants. nih.govrsc.org For example, CG simulations have been used to study the self-assembly of dodecyltrimethylammonium bromide (DTAB) and gemini surfactants. nih.gov These simulations showed that for some gemini surfactants with long spacers, well-defined vesicles can form through the expansion and curving of bilayer-like structures. nih.gov

Different CG models exist, such as the Martini force field. rsc.org These models have been successfully used to simulate the self-assembly of cetyltrimethylammonium bromide (CTAB) into micelles. researchgate.netrsc.org Interestingly, different versions of the Martini force field (with explicit versus implicit solvent) can predict different final structures (e.g., spherical versus tubular micelles), highlighting the importance of the chosen model. rsc.org

CG simulations can also be used to model the interaction of surfactants with surfaces. For example, dissipative particle dynamics (DPD), a type of CG simulation, has been used to model the aggregation of CTAB on gold surfaces. researchgate.net Such models can help to understand how surfactants form coatings on nanoparticles and other materials. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyldimethyltetradecylammonium Bromide Research

Small-Angle X-ray Scattering (SAXS) and Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) for Structural Elucidation

Small-Angle X-ray Scattering (SAXS) is a powerful technique for determining the nanoscale structure of materials, making it ideal for studying the size, shape, and arrangement of surfactant aggregates like micelles in solution. rsc.orgnih.gov When X-rays pass through a surfactant solution, they are scattered by the electrons in the system. The resulting scattering pattern provides information about the electron density fluctuations, which directly relates to the structure of the micelles.

Furthermore, SAXS can track how these structures change with varying surfactant concentration. It has been shown that for some systems, the radii of ellipsoidal micelles decrease as the surfactant concentration increases. rsc.org This technique, often complemented by dynamic light scattering and rheology, is crucial for understanding how molecular structure, such as the spacer group in gemini (B1671429) surfactants, influences aggregation behavior. rsc.orgresearchgate.net While GISAXS is more specific to studying thin films and surfaces, the fundamental principles of analyzing scattering patterns to determine structure apply.

Table 1: Illustrative SAXS Structural Parameters for Ellipsoidal Micelles of an Analogous Surfactant Data is illustrative based on findings for similar surfactants.

ParameterDescriptionTypical Value Range
Core Radius (Minor Axis)The radius of the hydrophobic core along the shorter axis.1.5 - 2.5 nm
Core Radius (Major Axis)The radius of the hydrophobic core along the longer axis.2.0 - 4.0 nm
Shell ThicknessThe thickness of the hydrophilic shell surrounding the core. nih.gov0.5 - 1.0 nm
Aggregation Number (Na)The average number of surfactant molecules per micelle. nih.gov50 - 150

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating molecular structure, conformation, and dynamics at the atomic level in solution. mdpi.com For surfactants like Ethyldimethyltetradecylammonium bromide, ¹H and ¹³C NMR provide a wealth of information. The chemical shifts of protons in the alkyl chain and headgroup are sensitive to their local chemical environment and change significantly upon the transition from free monomers to aggregated micelles. nih.govsemanticscholar.org

Research Findings: Studies on various quaternary ammonium (B1175870) surfactants demonstrate that the chemical shifts of protons, particularly those near the polar headgroup and on the terminal methyl group of the tail, experience noticeable changes upon aggregation. nih.govdatapdf.com This shift is indicative of the change from an aqueous environment to the hydrophobic interior of the micelle or the packed environment of the micelle-water interface.

NMR can also be used to study pre-micellar aggregation. In certain gemini surfactants, the appearance of a second set of peaks in the ¹H NMR spectrum at concentrations below the critical micelle concentration (CMC) has been interpreted as evidence for the formation of smaller oligomers. nih.govdatapdf.com Furthermore, advanced NMR techniques, such as those measuring self-diffusion coefficients (DOSY) and relaxation times (T₁ and T₂), provide insights into micelle size and the dynamics of surfactant molecules exchanging between the micellar and bulk phases. nih.gov The analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can help elucidate the preferred conformations of the alkyl chains within the micelle core. mdpi.com

Table 2: Representative ¹H NMR Chemical Shift Changes (δ, ppm) Upon Micellization for an Analogous Quaternary Ammonium Surfactant Values are illustrative and represent typical upfield or downfield shifts observed upon aggregation.

Proton GroupEnvironmentTypical Chemical Shift (ppm)Shift Direction on Micellization
Terminal -CH₃ (Tail)Monomer (Aqueous)~0.88Upfield (to lower ppm)
Methylene (B1212753) -(CH₂)n- (Tail)Monomer (Aqueous)~1.26Upfield (to lower ppm)
α-CH₂ (next to N⁺)Monomer (Aqueous)~3.44Downfield (to higher ppm)
N⁺-(CH₃)₂ (Headgroup)Monomer (Aqueous)~3.27Downfield (to higher ppm)

Atomic Force Microscopy (AFM) for Surface Topography and Film Thickness Characterization

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize surfaces at the nanometer scale. It is particularly valuable for characterizing the structure of adsorbed surfactant films at solid-liquid or air-liquid interfaces. nih.gov In tapping-mode AFM, a sharp tip oscillates above the surface, and changes in its oscillation amplitude or frequency are used to construct a topographical map of the sample. nih.gov

Research Findings: AFM studies on adsorbed surfactant layers reveal how molecules like this compound self-assemble on a substrate. Depending on the concentration, substrate, and other conditions, various surface aggregates can be observed, from patchy monolayers to complete bilayers or complex multi-layered structures. ucl.ac.ukresearchgate.net For example, research on pulmonary surfactants, which are complex lipid-protein mixtures, has used AFM to visualize the formation of multilayered structures from adsorbed vesicles, with heights corresponding to five to seven stacked bilayers. nih.gov

AFM can quantify the thickness of these adsorbed layers with high precision. nih.gov Force mapping analysis, where force-distance curves are collected across a surface, can provide information about the mechanical properties and thickness of the adsorbed film. Break-through events in these curves can indicate the force required for the tip to penetrate the surfactant layer, providing an estimate of its thickness and integrity. ucl.ac.uk This technique is essential for understanding how surfactants modify surfaces, which is critical for applications in coating, lubrication, and detergency.

Table 3: Illustrative AFM Measurements of Adsorbed Surfactant Films Data is illustrative and based on findings for similar surfactant systems.

MeasurementDescriptionTypical FindingReference
Aggregate Height (Below CMC)Height of patchy, isolated surface aggregates.1-3 nm ucl.ac.uk
Bilayer Thickness (Above CMC)Thickness of a complete, adsorbed bilayer on a substrate.~4 nm nih.gov
Surface RoughnessRoot mean square (RMS) roughness of the film.Varies from <1 nm to >10 nm depending on structure
Break-through DistanceTip travel distance before penetrating the adsorbed layer.3-5 nm ucl.ac.uk

Rheological Studies of Viscoelastic Properties of Assembled Systems

Rheology is the study of the flow and deformation of matter. For surfactant solutions, rheological measurements provide profound insights into the microstructure of the self-assembled systems. researchgate.net When surfactants like this compound form elongated, entangled structures, such as wormlike micelles, the solution can exhibit significant viscoelastic properties. These properties are characterized by oscillatory rheology, which measures the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component. acs.org

Research Findings: Studies on analogous cationic surfactants like Cetyltrimethylammonium bromide (CTAB) and Didodecyldimethylammonium (B1216837) bromide (DDAB) show that upon increasing concentration or adding salt, spherical micelles can grow into long, flexible wormlike micelles. nih.govresearchgate.net When these "worms" entangle, they form a transient network that gives the solution its viscoelasticity, often leading to a dramatic increase in viscosity. nih.gov In oscillatory tests, a viscoelastic solution is characterized by G' being comparable to or greater than G'' over a range of frequencies. The complex rheological behavior is directly linked to the continuous breaking and reforming of these giant micelles. researchgate.net Maxima and minima in the dynamic moduli as a function of concentration or temperature often correlate with structural changes and phase transitions within the system. researchgate.net

Table 4: Representative Rheological Properties for a Viscoelastic Quaternary Ammonium Surfactant Solution Data is illustrative, based on findings for systems like CTAB and DDAB that form wormlike micelles.

ParameterDescriptionTypical BehaviorReference
Zero-Shear Viscosity (η₀)Viscosity at very low shear rates.Increases by several orders of magnitude with wormlike micelle formation. nih.gov
Storage Modulus (G')Measures the stored elastic energy.Increases significantly, often exhibiting a plateau in the entangled regime. researchgate.net
Loss Modulus (G'')Measures the energy dissipated as heat.Shows a minimum at a frequency related to the network relaxation time. researchgate.net
Shear ThinningDecrease in viscosity with increasing shear rate.Characteristic of entangled micellar networks aligning with flow. nih.gov

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in suspension, typically in the sub-micron range. nih.gov The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, causing more gradual fluctuations. researchgate.net By analyzing these fluctuations using an autocorrelation function, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius (Rₕ) is then calculated using the Stokes-Einstein equation.

Research Findings: DLS is widely used to characterize the micellar solutions of quaternary ammonium surfactants like CTAB. nih.govresearchgate.net It can precisely determine the average hydrodynamic radius of the micelles and provide information on the polydispersity of the size distribution. researchgate.net Studies have shown that for many surfactants, just above the CMC, small, relatively monodisperse spherical micelles are formed. As concentration increases or salt is added, DLS can detect a significant increase in the hydrodynamic radius, indicating a transition from spherical to larger, non-spherical (e.g., cylindrical or ellipsoidal) micelles. researchgate.net For example, in CTAB solutions, the coexistence of both small and large aggregates has been observed, suggesting an equilibrium between spherical and non-spherical micelles. researchgate.net

Table 5: Illustrative DLS Results for Cetyltrimethylammonium Bromide (CTAB) in Aqueous Solution Data adapted from findings in the literature to illustrate typical trends.

CTAB ConcentrationObservationAverage Hydrodynamic Radius (Rₕ)Reference
Slightly above CMC (~1 mM)Formation of spherical micelles.2-3 nm nih.gov
Moderate Concentration (~60 mM)Coexistence of spherical and larger aggregates.Bimodal distribution, e.g., ~3 nm and ~10 nm researchgate.net
High Concentration (~200 mM)Growth into cylindrical/wormlike micelles.> 20 nm researchgate.net

Conductivity Measurements for Critical Micelle Concentration and Ionic Interactions

Electrical conductivity measurement is a simple, yet highly effective, method for determining the critical micelle concentration (CMC) of ionic surfactants like this compound. youtube.comresearchgate.net The principle is based on the difference in mobility between free surfactant monomers and the larger, aggregated micelles. In a dilute solution below the CMC, the specific conductivity increases linearly with concentration, as more charge-carrying monomers and their counterions are added. scispace.com

Research Findings: At the CMC, there is a distinct change in the slope of the conductivity versus concentration plot. researchgate.net Above the CMC, newly added surfactant molecules form micelles. While these micelles are charged, their mobility per monomer is significantly lower than that of the free monomers due to their larger size and the binding of some counterions, which effectively shields their charge. This results in a second linear region with a lower slope. The intersection of the two linear portions of the plot is taken as the CMC. scispace.comresearchgate.net

This technique also allows for the calculation of the degree of micelle ionization or counterion binding (β), where β = 1 - α. The parameter α (degree of dissociation) is determined from the ratio of the slopes of the conductivity plot above (S₂) and below (S₁) the CMC (α = S₂/S₁). researchgate.net Studies on CTAB have precisely determined its CMC in water and have shown how it is affected by additives like salts, which typically lower the CMC by screening the electrostatic repulsion between the ionic headgroups. scispace.com

Table 7: Illustrative Conductivity Data for Determining the CMC of CTAB in Water at 25°C Data is representative of typical experimental results.

ParameterDescriptionTypical ValueReference
CMCCritical Micelle Concentration determined from the break in the conductivity plot.0.9 - 1.0 mM scispace.comresearchgate.net
Slope 1 (S₁, below CMC)Represents the conductivity of monomeric surfactant.Higher value researchgate.net
Slope 2 (S₂, above CMC)Represents the conductivity of the solution containing micelles.Lower value researchgate.net
Degree of Dissociation (α)Calculated as S₂/S₁. Represents the effective charge of the micelle per monomer.0.2 - 0.4 researchgate.net

Surface Tension Measurements for Interfacial Properties

Surface tension measurements are fundamental in characterizing the interfacial properties of surfactants like this compound. This technique provides insights into the efficiency and effectiveness of a surfactant at an interface, typically the air-water interface. A key parameter derived from these measurements is the critical micelle concentration (CMC), which is the concentration at which surfactant monomers associate to form micelles.

The measurement of surface tension as a function of surfactant concentration is a primary method for determining the CMC. As the concentration of this compound in an aqueous solution increases, the surfactant molecules adsorb at the air-water interface, leading to a decrease in surface tension. This decrease continues until the interface becomes saturated with monomers. At this point, the further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this break in the surface tension curve occurs is the CMC.

Research on analogous compounds, such as tetradecyltrimethylammonium bromide (TTAB), demonstrates this principle. The surface tension of aqueous solutions of TTAB decreases with increasing concentration until it reaches a plateau at the CMC. researchgate.nettandfonline.com The value of the CMC is a crucial indicator of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to saturate the interface and form micelles. The CMC for TTAB in water at 25°C is approximately 3.8 mmol/L. nih.gov For alkyltrimethylammonium bromides, the CMC generally decreases by a factor of about two for each additional methylene group in the alkyl chain. sci-hub.se

The effectiveness of a surfactant is determined by the maximum reduction in surface tension it can achieve, which is represented by the surface tension value at the CMC (γ_CMC). Other important parameters that can be calculated from surface tension data include the maximum surface excess concentration (Γ_max) and the minimum area per molecule (A_min) at the interface. tandfonline.com

Table 1: Surface Tension of Tetradecyltrimethylammonium Bromide (TTAB) in Aqueous Solution at 25 °C (Data is illustrative for a closely related compound)

Concentration (mmol/L)Surface Tension (mN/m)
0.0170.2
0.162.5
1.045.3
2.038.1
3.036.5
4.0 (approx. CMC)36.0
5.035.9
10.035.8

Scanning Electron Microscopy (SEM) for Cross-Sectional Analysis of Films

Scanning Electron Microscopy (SEM) is an indispensable technique for visualizing the morphology and structure of surfaces and cross-sections of materials at the micro- and nanoscale. In the context of this compound research, SEM is particularly valuable for the cross-sectional analysis of films where this surfactant is a component. Such analysis can reveal critical information about the film's thickness, homogeneity, and internal structure.

The inclusion of surfactants like this compound can significantly alter the properties and morphology of films, such as those made from polymers or other materials. researchgate.net Cross-sectional SEM imaging allows for the direct observation of these effects. To prepare a sample for cross-sectional analysis, the film is typically fractured, often after being cooled in liquid nitrogen to ensure a clean break. The fractured edge is then mounted and coated with a thin conductive layer, such as gold or a gold-palladium alloy, to prevent charging under the electron beam. acs.org

SEM analysis can reveal the distribution of the surfactant within the film matrix. For example, in composite films, the surfactant may form aggregates or influence the formation of pores. researchgate.netresearchgate.net The cross-sectional images can show whether the film has a dense, uniform structure or a more complex, layered, or porous morphology. researchgate.netnih.govrsc.org In studies of films containing surfactants, SEM has been used to observe the structure of droplets of various sizes and their distribution throughout the film's cross-section. researchgate.net Furthermore, when combined with Energy Dispersive X-ray Analysis (EDX), SEM can provide elemental mapping of the cross-section, confirming the distribution of elements characteristic of the surfactant, such as nitrogen and bromine, within the film's structure. acs.org

Table 3: Information Obtainable from Cross-Sectional SEM of Films Containing this compound

ParameterDescription
Film Thickness Direct measurement of the thickness of the film and any distinct layers.
Morphology Visualization of the internal structure, such as porosity, phase separation, and the presence of aggregates.
Homogeneity Assessment of the uniformity of the surfactant's distribution within the film matrix.
Interfacial Structure Examination of the interface between the film and the substrate or between different layers within the film. acs.org
Fracture Surface Analysis of the fracture characteristics, which can provide insights into the mechanical properties of the film.

Interfacial Phenomena and Surface Chemistry of Ethyldimethyltetradecylammonium Bromide

Adsorption Behavior at Solid-Liquid and Air-Liquid Interfaces

The amphiphilic nature of ethyldimethyltetradecylammonium bromide dictates its adsorption behavior. At an air-liquid interface, the hydrophobic tetradecyl chain orients towards the air phase, while the positively charged quaternary ammonium (B1175870) head group remains in the aqueous phase. This arrangement reduces the surface tension of the water. As the concentration of the surfactant in the bulk solution increases, more molecules adsorb to the interface until a closely packed monolayer is formed. At a certain concentration, known as the critical micelle concentration (CMC), the interface becomes saturated, and the surfactant molecules begin to form micelles in the bulk solution. For homologous series of alkyl trimethylammonium bromides, the CMC generally decreases as the length of the alkyl chain increases.

At a solid-liquid interface, the adsorption is more complex and depends on the surface charge of the solid substrate. On negatively charged surfaces (e.g., silica (B1680970), mica, certain clays), the positively charged head group of this compound will adsorb strongly due to electrostatic attraction. This can lead to the formation of a monolayer, and at higher concentrations, a bilayer, which can reverse the surface charge of the substrate. On hydrophobic surfaces, the adsorption is primarily driven by hydrophobic interactions between the alkyl chains of the surfactant and the surface.

Table 1: General Adsorption Characteristics of Cationic Surfactants

Interface Driving Force for Adsorption Expected Behavior of this compound
Air-Liquid Hydrophobic effect Orientation of hydrophobic tail towards air, hydrophilic head towards water; reduction of surface tension.
Negatively Charged Solid-Liquid Electrostatic attraction, hydrophobic interactions Strong adsorption, potential for monolayer and bilayer formation, surface charge modification.
Positively Charged Solid-Liquid Electrostatic repulsion Minimal adsorption.

Modification of Surface Energy and Wettability in Material Design

The adsorption of this compound onto a solid surface significantly alters its surface energy and, consequently, its wettability. Wettability describes the ability of a liquid to maintain contact with a solid surface. By forming a layer on a substrate, this cationic surfactant can modify the surface from hydrophilic (water-loving) to hydrophobic (water-repelling), or vice versa.

For example, adsorbing onto a hydrophilic surface like glass would expose the hydrophobic tetradecyl chains to the surrounding medium, thereby increasing the hydrophobicity of the surface. This change in wettability is crucial in many material design applications, such as in the formulation of coatings, flotation processes in mining, and in modifying the surface of fabrics. The ability to control the wetting properties of a material is essential for creating surfaces with specific functionalities, like self-cleaning or anti-fouling properties. Research on similar cationic surfactants has demonstrated their effectiveness in altering the wettability of carbonate rocks, which is relevant in enhanced oil recovery. ut.ac.irut.ac.ir

Table 2: Predicted Impact on Wettability

Original Substrate Surface Adsorbed Surfactant Orientation Resulting Surface Wettability
Hydrophilic (e.g., glass, mica) Head group down, tail up More Hydrophobic

Interaction with Substrate Materials during Film Formation

The interaction of this compound with substrate materials is fundamental to the formation of thin films. Techniques like Langmuir-Blodgett (LB) deposition can be used to create highly ordered monolayer and multilayer films of amphiphilic molecules on solid substrates. wikipedia.orgmdpi.com In this process, a monolayer of the surfactant is first formed at the air-water interface and then transferred onto a solid substrate by dipping the substrate through the interface.

The strength and nature of the interaction between the surfactant and the substrate are critical for the quality and stability of the resulting film. beilstein-journals.orgbeilstein-journals.org For this compound, electrostatic interactions would dominate on charged substrates, while van der Waals and hydrophobic interactions would be more significant on nonpolar surfaces. The structure and packing of the molecules within the film are influenced by factors such as the surface pressure during deposition, the temperature, and the composition of the subphase (the aqueous solution). These organized molecular films have potential applications in areas such as sensor technology, electronics, and as model biological membranes.

Table 3: Factors Influencing Film Formation

Factor Influence on Film Structure
Substrate Type Determines the initial mode of interaction (electrostatic vs. hydrophobic) and orientation of the first layer.
Surface Pressure Affects the packing density of the surfactant molecules in the film.
Deposition Speed Can influence the order and defect density of the deposited film.

Research on Biomimetic Systems and Biophysical Interactions Non Clinical Focus

Permeation Studies Relevant to Single File Diffusion and Controlled Transport in Model Systems

Currently, specific studies detailing the permeation of ethyldimethyltetradecylammonium bromide in the context of single-file diffusion through model systems are not extensively available in publicly accessible scientific literature. Single-file diffusion is a critical concept in understanding transport through narrow channels where particles cannot overtake one another, a scenario relevant to biological pores and synthetic nanotubes. arxiv.orgarxiv.org

Theoretical and computational models have established the fundamental principles of single-file diffusion, predicting that the mean square displacement of a particle grows sub-diffusively with time. arxiv.orgarxiv.org Experimental work often utilizes model systems such as zeolites or carbon nanotubes to observe this phenomenon. While research has been conducted on the exchange kinetics of related quaternary ammonium (B1175870) surfactants in micellar systems, direct experimental data on the single-file diffusion of this compound itself is not presently found.

Interactions with Model Biomembranes and Liposomes

The interaction of quaternary ammonium salts with model biomembranes, such as lipid monolayers and liposomes, is a well-established area of research. These studies are crucial for understanding how such molecules might interact with cell membranes. The behavior of similar cationic surfactants, like dioctadecyldimethylammonium bromide (DODAB) and didodecyldimethylammonium (B1216837) bromide (DDAB), has been extensively investigated, providing a framework for understanding the potential interactions of this compound. nih.govnih.govresearchgate.netnih.gov

Cationic lipids are known to be incorporated into liposome (B1194612) formulations, affecting their physical properties such as phase transition temperature, size, and charge. nih.govnih.govelsevierpure.com The interaction is largely governed by the electrostatic attraction between the cationic headgroup of the surfactant and the often negatively charged or zwitterionic headgroups of the membrane lipids, as well as hydrophobic interactions between the alkyl chains.

Research on dialkyldimethylammonium bromides with varying alkyl chain lengths demonstrates that the chain length influences the properties of mixed liposomes. For instance, studies on liposomes composed of dipalmitoylphosphatidylcholine (DPPC) and various dialkyldimethylammonium bromides show that the alkyl chain length affects the trapping efficiency and phase transition temperature of the liposomes. elsevierpure.com While specific data for this compound is sparse, it is anticipated to follow similar trends, where the tetradecyl chain would influence its incorporation and disruptive potential on lipid bilayers.

The table below summarizes findings for closely related dialkyldimethylammonium bromides interacting with DPPC liposomes, which can serve as a predictive model for the behavior of this compound.

Cationic Lipid (in DPPC Liposomes)Alkyl Chain LengthObservation
Didodecyldimethylammonium bromide (DDAB)C12Forms large unilamellar vesicles (LUVs) at low mole fractions.
Dimethyldialkylammonium bromide (DMAB)C14Forms cationic substance-rich liposomes at higher mole fractions.
Dipalmityldimethylammonium bromide (DPAB)C16Affects the phase transition temperature of the liposome.
Distearyldimethylammonium bromide (DSAB)C18Influences the trapping efficiency of the liposomes.

This table is illustrative and based on the general behavior of dialkyldimethylammonium bromides as described in the literature. elsevierpure.com Specific quantitative values for this compound are not available.

Influence on Macromolecular Conformation and Stability in Vitro

Cationic surfactants are known to interact with macromolecules like proteins and DNA, influencing their conformation and stability. Studies on alkyl trimethylammonium bromides, such as tetradecyltrimethylammonium bromide (TTAB), a close analog of this compound, have shown that these surfactants can induce conformational changes in proteins. nih.gov

For example, TTAB has been used to study the folding and stability of proteins like cytochrome c. nih.gov At certain concentrations, these surfactants can induce a molten globule state, which is a partially folded intermediate state of a protein. nih.gov The hydrophobic interactions between the alkyl chain of the surfactant and the non-polar residues of the protein, along with electrostatic interactions, are the primary drivers of these conformational changes. nih.gov The stability of such induced states has been observed to correlate with the alkyl chain length of the surfactant. nih.gov

The interaction of cationic surfactants with DNA is also a significant area of research. These surfactants can condense DNA through electrostatic interactions, a process relevant to gene delivery applications. While specific studies on this compound are limited, the principles derived from studies with other cationic surfactants are applicable.

The following table outlines the observed effects of a related compound, tetradecyltrimethylammonium bromide (TTAB), on protein conformation.

MacromoleculeSurfactantObserved EffectMethod of Observation
Horse Cytochrome cTetradecyltrimethylammonium bromide (TTAB)Induces a stabilized molten globule-like state from the unfolded state.UV-Vis Absorption, Fluorescence, Circular Dichroism nih.gov

This table is based on findings for a structurally similar compound, TTAB, to infer the potential effects of this compound. nih.gov

Comparative Academic Studies with Other Quaternary Ammonium Compounds

Analysis of Alkyl Chain Length Effects on Surfactant Properties and Self-Assembly

The length of the hydrophobic alkyl chain is a critical determinant of the surfactant properties and self-assembly behavior of quaternary ammonium (B1175870) compounds. Studies comparing homologous series of QACs, such as dodecyltrimethylammonium (B156365) bromide (DTAB), tetradecyltrimethylammonium bromide (TTAB), and hexadecyltrimethylammonium bromide (CTAB), reveal a systematic variation in their critical micelle concentration (CMC), and self-assembly structures.

The critical micelle concentration, which signifies the onset of micelle formation, decreases significantly as the alkyl chain length increases. This is attributed to the enhanced hydrophobicity of the longer alkyl chain, which provides a greater driving force for the molecules to aggregate in aqueous solutions to minimize contact with water. For instance, a study of alkyltrimethylammonium bromides demonstrated a linear relationship between the logarithm of the CMC and the number of carbon atoms in the alkyl chain.

The length of the alkyl chain also influences the size and shape of the self-assembled aggregates. Generally, surfactants with longer alkyl chains tend to form larger aggregates. For example, an increase in the alkyl chain from C12 (DTAB) to C16 (CTAB) leads to an increase in the micellar aggregation number. Furthermore, the morphology of the aggregates can change from spherical micelles for shorter chains to more complex structures like rod-like or worm-like micelles for longer chains, especially at higher concentrations or in the presence of salts.

Recent research has highlighted that increasing the alkyl chain length enhances the interaction between the surfactant and other molecules, such as dyes. In a study on the precipitation of a reactive dye, it was found that TTAB and CTAB, with their longer alkyl chains, were more effective at encapsulating dye aggregates compared to DTAB. deswater.com This improved encapsulation is a direct result of the increased hydrophobicity conferred by the longer alkyl chains. deswater.com

Table 1: Comparison of Critical Micelle Concentration (CMC) for Alkyltrimethylammonium Bromides with Varying Chain Lengths

Compound Name Alkyl Chain Length CMC (mM in water at 25°C)
Dodecyltrimethylammonium bromide (DTAB) C12 ~15-20
Tetradecyltrimethylammonium bromide (TTAB) C14 ~3.5-4.5
Hexadecyltrimethylammonium bromide (CTAB) C16 ~0.9-1.0

Note: The CMC values are approximate and can vary slightly depending on the experimental method and purity of the surfactant.

Impact of Different N-Substituents on Headgroup Interactions and Supramolecular Architectures

The nature of the N-substituents on the quaternary ammonium headgroup plays a significant role in modulating headgroup interactions and, consequently, the resulting supramolecular architectures. While ethyldimethyltetradecylammonium bromide features an ethyl group and two methyl groups, many comparative studies focus on the more common alkyltrimethylammonium series. However, research on QACs with varied N-alkyl substituents provides valuable insights into the steric and electronic effects at play.

Increasing the size of the N-substituents from methyl to ethyl, propyl, or butyl leads to a larger headgroup area. This increased steric bulk can hinder close packing of the surfactant molecules at interfaces and in micelles, which can lead to an increase in the critical micelle concentration (CMC). The larger headgroup creates greater repulsion between adjacent molecules, making micellization less favorable.

The structure of the headgroup also influences counterion binding to the micelles. Variations in the N-substituents can alter the charge density of the headgroup and its accessibility to counterions, which in turn affects micellar growth and stability. Studies have shown that the headgroup structure can impact the extent of micellar growth upon the addition of polymers. researchgate.net

Furthermore, the geometry of the headgroup can direct the formation of different supramolecular architectures. While simple alkyltrimethylammonium surfactants often form spherical or cylindrical micelles, bulkier or more complex headgroup structures can lead to the formation of vesicles, bilayers, or other complex phases. For instance, didodecyldimethylammonium (B1216837) bromide (DDAB), which has two long alkyl chains, readily forms bilayer structures. researchgate.net The interplay between the hydrophobic tails and the steric requirements of the headgroup dictates the preferred curvature of the self-assembled aggregate. Theoretical studies on N-ethyl,N-methylamides suggest that the conformational preferences of the ethyl group relative to the rest of the molecule can influence intermolecular interactions. mdpi.com

Evaluation of Counterion Effects on Micellization and Phase Stability

The counterion in an ionic surfactant system, such as the bromide ion in this compound, is not merely a spectator but plays a crucial role in modulating micellization and phase stability. The nature of the counterion significantly influences the properties of the surfactant in solution.

The binding of counterions to the surface of a micelle reduces the electrostatic repulsion between the charged headgroups, thereby promoting micelle formation and growth. The extent of this binding depends on the specific counterion. More polarizable or less hydrated anions tend to bind more strongly to the cationic headgroups. For instance, in the case of cetyltrimethylammonium surfactants, the micelles grow more significantly in the presence of bromide ions compared to chloride ions.

The type of counterion can also affect the critical micelle concentration (CMC). Generally, counterions that bind more effectively to the micellar surface lower the CMC. This is because the neutralization of the headgroup charge reduces the electrostatic barrier to aggregation. The effect of the counterion's hydrated radius has been shown to be a key factor, with larger hydrated radii leading to a smaller surface activity of the amphiphile. deswater.com

Furthermore, counterions can have a profound impact on the phase behavior of surfactant solutions. The presence of strongly binding counterions can induce transitions from spherical to rod-like micelles and can lead to the formation of liquid crystalline phases or even precipitation at higher surfactant concentrations. The stability of different phases is a delicate balance of electrostatic and hydrophobic interactions, which are both modulated by the counterion. Studies have shown that the phase equilibria of ionic surfactant solutions are highly specific to the added anion.

Future Research Directions and Emerging Applications for Ethyldimethyltetradecylammonium Bromide

Integration into Hybrid Materials for Advanced Functionalities

The integration of ethyldimethyltetradecylammonium bromide into hybrid materials represents a promising, yet underexplored, area of research. Theoretically, its cationic nature and long alkyl chain could be leveraged in the template-directed synthesis of porous inorganic-organic hybrid materials. For instance, it could act as a structure-directing agent in the formation of mesoporous silica (B1680970) or titania, where the ammonium (B1175870) headgroup interacts with inorganic precursors, and the hydrophobic tail helps to create organized micellar structures that serve as templates.

Future research could focus on:

Controlling Nanostructure: Investigating how varying the concentration of this compound influences the pore size, morphology, and surface area of synthesized hybrid materials.

Functionalization: Exploring the incorporation of functional organic groups into the hybrid framework alongside this compound to create materials with tailored optical, electronic, or catalytic properties.

Applications in Sorption and Separation: Evaluating the potential of these hybrid materials for the selective adsorption of pollutants from aqueous solutions, where the cationic surfactant could enhance the uptake of anionic contaminants.

Exploration of Catalytic Applications within Self-Assembled Systems

The self-assembly of surfactants like this compound into micelles in aqueous and non-aqueous solutions can create unique microenvironments that accelerate or control chemical reactions. This field, known as micellar catalysis, offers significant potential for this compound.

Key research directions include:

Reaction Rate Enhancement: Quantifying the catalytic and inhibitory effects of this compound micelles on various organic reactions, such as hydrolysis, oxidation, and condensation reactions. The hydrophobic core of the micelle can concentrate nonpolar reactants, while the charged Stern layer can attract or repel ionic species, thereby influencing reaction kinetics.

Mixed Micellar Systems: Studying the synergistic effects of combining this compound with other surfactants (anionic, non-ionic, or other cationic surfactants) to fine-tune the catalytic efficiency and selectivity for specific chemical transformations.

Nanoparticle Synthesis: Utilizing the self-assembled aggregates of this compound as nanoreactors or stabilizers for the synthesis of metallic or metal oxide nanoparticles. The surfactant can control the size, shape, and stability of the resulting nanoparticles, which are of great interest in catalysis.

Development of Stimuli-Responsive Materials Based on this compound Aggregates

Stimuli-responsive, or "smart," materials that change their properties in response to external triggers are at the forefront of materials science. The aggregation behavior of this compound could be harnessed to create such materials.

Future investigations could explore responsiveness to:

Temperature: Characterizing the temperature-dependent phase behavior of this compound solutions to identify critical temperatures at which significant changes in aggregation, and thus in properties like viscosity or solubilization capacity, occur.

Ionic Strength and pH: Examining how changes in the ionic strength or pH of the medium affect the critical micelle concentration (CMC) and the morphology of the aggregates. This could lead to the development of systems where the release of an encapsulated substance is triggered by a change in the chemical environment.

Light or Redox Chemistry: While not an intrinsic property, the incorporation of photo-responsive or redox-active counter-ions or co-solutes with this compound could impart light or chemical responsiveness to the self-assembled systems.

Advancements in Theoretical Frameworks and Computational Models for Predicting Complex System Behavior

To guide and accelerate experimental research, the development of accurate theoretical and computational models is crucial. For this compound, this remains a nascent field.

Future efforts in this domain should focus on:

Molecular Dynamics (MD) Simulations: Performing all-atom or coarse-grained MD simulations to understand the self-assembly process of this compound at a molecular level. These simulations can provide insights into micelle structure, dynamics, and the interactions with other molecules or surfaces.

Predicting Aggregation Behavior: Developing computational models to predict the critical micelle concentration (CMC) and aggregation numbers under various conditions (e.g., temperature, co-solutes, and counter-ions).

Modeling Interactions in Hybrid Systems: Creating theoretical frameworks to simulate the interaction of this compound with inorganic surfaces during the formation of hybrid materials, helping to predict the resulting nanostructures.

While direct research on this compound is limited, the outlined future directions provide a roadmap for exploring its potential in advanced materials and technologies. Such studies would contribute valuable knowledge to the broader field of surfactant science and engineering.

Q & A

Basic Research Questions

Q. What laboratory methods are recommended for synthesizing and purifying Ethyldimethyltetradecylammonium bromide?

  • Synthesis : Quaternary ammonium bromides are typically synthesized via alkylation of tertiary amines with alkyl bromides. For example, reaction of dimethylethylamine with tetradecyl bromide under reflux in ethanol can yield the product .
  • Purification : Recrystallization from acetone or ethanol is commonly used to remove unreacted precursors. Chromatographic purity validation (e.g., HPLC with tetrabutylammonium bromide mobile phases) ensures ≥99% purity for sensitive applications .

Q. How is the critical micelle concentration (CMC) of this compound determined experimentally?

  • Conductometry : Measure electrical conductivity across surfactant concentrations. A sharp inflection point indicates CMC, as micelle formation reduces monomer mobility. Data should be analyzed using the Phillips or Clint equation .
  • Surface Tension Analysis : Plot surface tension vs. log concentration; CMC corresponds to the concentration where surface tension plateaus. This method is sensitive to impurities and requires rigorous solvent degassing .

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • FTIR : Confirm alkyl chain vibrations (C-H stretches at 2850–2920 cm⁻¹) and quaternary ammonium N⁺-Br⁻ interactions (broad bands near 1450–1600 cm⁻¹) .
  • XRD : Assess crystallinity; sharp peaks at 2θ ≈ 20°–30° indicate ordered alkyl chain packing .

Advanced Research Questions

Q. How can factorial experimental design optimize this compound in nanoparticle synthesis?

  • Case Study : A 2² factorial design (factors: surfactant concentration, temperature) was used to optimize DDAB-coated nanostructured lipid carriers. Response variables included particle size and zeta potential. Statistical analysis (ANOVA) identified temperature as the dominant factor .
  • Methodology : Use software like Design-Expert® to model interactions. Replicate center points to validate reproducibility .

Q. What thermodynamic parameters govern mixed micelle systems with this compound and ionic surfactants?

  • Key Parameters :

  • Interaction Parameter (β) : Calculated from CMC deviations in mixed vs. pure systems. Negative β values indicate synergistic interactions .
  • Gibbs Free Energy (ΔG) : ΔG < 0 confirms spontaneous micellization. For CTAB mixed with sodium dodecyl sulfate (SDS), ΔG ≈ −35 kJ/mol .
    • Experimental Approach : Conductometric titration at varying molar ratios and temperatures (25–45°C) to derive ΔH and ΔS via van’t Hoff plots .

Q. What methodologies assess environmental persistence of this compound in unsaturated soils?

  • Field-Scale Tracer Studies : Apply bromide ions (as a surrogate) under controlled irrigation. Monitor transport using vacuum solution samplers at multiple depths. CTAB’s cationic nature may enhance soil adsorption, reducing mobility compared to Br⁻ .
  • Modeling : Fit advection-dispersion equations to breakthrough curves. Variability in vertical velocity (CV ≈ 50%) highlights soil heterogeneity .

Safety and Toxicity

Q. What protocols mitigate aquatic toxicity risks during handling?

  • GHS Classification : Classified as H400 (acute aquatic toxicity). Avoid environmental release; use closed-system disposal via certified waste management .
  • PPE Requirements : Wear nitrile gloves, goggles, and lab coats. Work in ventilated fume hoods to prevent inhalation (P305+P351+P338 for eye exposure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.